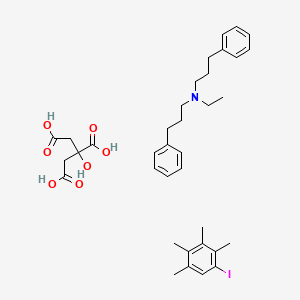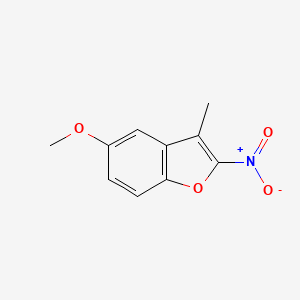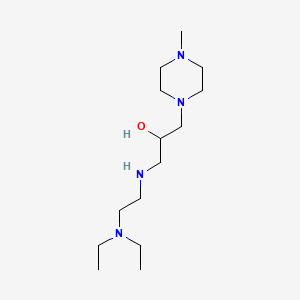
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol is a complex organic compound that features a combination of diethylamino, piperazinyl, and propanol groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of diethylamine with an appropriate alkyl halide to form the diethylaminoethyl intermediate. This intermediate is then reacted with 4-methyl-1-piperazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Methyl-1-piperazinyl)aniline
- N-[2-(diethylamino)ethyl]-6-(4-methyl-1-piperazinyl)nicotinamide
Uniqueness
1-((2-(Diethylamino)ethyl)amino)-3-(4-methyl-1-piperazinyl)-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and pharmacological effects, making it a valuable compound for targeted research and development.
Eigenschaften
CAS-Nummer |
6958-66-3 |
|---|---|
Molekularformel |
C14H32N4O |
Molekulargewicht |
272.43 g/mol |
IUPAC-Name |
1-[2-(diethylamino)ethylamino]-3-(4-methylpiperazin-1-yl)propan-2-ol |
InChI |
InChI=1S/C14H32N4O/c1-4-17(5-2)7-6-15-12-14(19)13-18-10-8-16(3)9-11-18/h14-15,19H,4-13H2,1-3H3 |
InChI-Schlüssel |
MHUYECSJKBBHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCNCC(CN1CCN(CC1)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



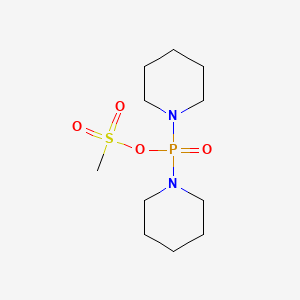
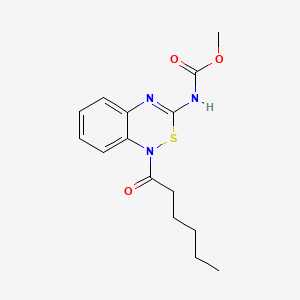
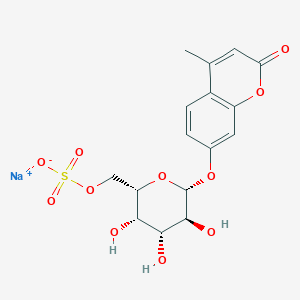
![4-Nitrophenyl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B12807343.png)


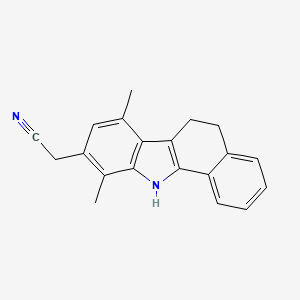


![3-Thiophen-2-yl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B12807400.png)
